1,3-Dibenzyl-2-phenylimidazolidine
Description
1,3-Dibenzyl-2-phenylimidazolidine is a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, substituted with benzyl groups, and a phenyl group at position 2 (Figure 1). Its molecular formula is C₂₃H₂₂N₂, with a molecular weight of 326.44 g/mol. This compound is notable for its role as a precursor in synthesizing lanthanide complexes for homogeneous catalysis applications . Its reactivity includes oxidation by aqueous permanganate to yield benzamide and benzoic acid, highlighting its susceptibility to oxidative cleavage under specific conditions .
Properties
CAS No. |
4597-81-3 |
|---|---|
Molecular Formula |
C23H24N2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,3-dibenzyl-2-phenylimidazolidine |
InChI |
InChI=1S/C23H24N2/c1-4-10-20(11-5-1)18-24-16-17-25(19-21-12-6-2-7-13-21)23(24)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
InChI Key |
DBFSGTXNKFBZCH-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Other CAS No. |
4597-81-3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
-
Cancer Therapeutics :
- Heat Shock Protein 90 (HSP90) Inhibition : Research indicates that derivatives of 1,3-dibenzyl-2-phenylimidazolidine exhibit significant antiproliferative effects against breast cancer cell lines by inhibiting HSP90, which is implicated in cancer progression. These compounds induce degradation of client proteins like AKT and ERK, leading to reduced cancer cell viability.
- Case Study : A study demonstrated that modifications to the core structure of imidazolidines can enhance biological efficacy. Compounds with dibenzyl and phenyl substituents showed improved binding affinity to HSP90, highlighting their potential as therapeutic agents in oncology.
-
Neurobiology :
- Alzheimer's Disease Research : Novel dibenzyl imidazolidine scaffolds have been investigated for their ability to mitigate protein aggregation associated with neurodegenerative diseases like Parkinson's disease (PD). Compounds derived from this scaffold showed promise in inhibiting the aggregation of α-synuclein, a protein linked to PD .
- Case Study : In vitro assays demonstrated that certain dibenzyl imidazolidines effectively inhibited the aggregation of α-synuclein mutants and preserved cell viability in neuronal models exposed to toxic aggregates .
Material Science Applications
-
Synthesis of Specialty Chemicals :
- The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules. Its versatility allows it to be utilized as a ligand in coordination chemistry and as a precursor in the synthesis of functional materials.
- Industrial Applications : The scalable synthesis methods for this compound make it suitable for industrial applications where specific chemical properties are required.
-
Controlled Release Systems :
- Recent studies have explored the use of this compound as a precursor for bioactive aldehydes encapsulated within biodegradable polymers like poly(lactic acid) (PLA). This approach enhances the stability and controlled release of volatile compounds used in food preservation and fragrance applications .
- Case Study : Research demonstrated that encapsulated hexanal and benzaldehyde precursors released upon activation with mild acids showed potential for applications in food packaging systems due to their antimicrobial properties .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Structural Features of Selected Imidazolidines
Key Observations :
- Steric and Electronic Effects: The benzyl groups in this compound provide steric bulk and electron-donating effects, contrasting with the electron-withdrawing chlorine in its 2-chlorophenyl analog .
- Substituent Position : Methyl substitution at position 4 (e.g., 4-methyl analog) introduces additional steric hindrance, which may influence catalytic activity or solubility .
Key Observations :
- Catalyst Dependency : While 2-arylbenzimidazoles require Na₃AlF₆ for optimal yields , the synthesis of this compound may involve different catalysts or solvent systems.
- Oxidation Pathways : The target compound undergoes oxidative cleavage, whereas 1-alkyl-3-phenylimidazolidines rearrange upon N-oxidation, indicating divergent reactivity based on substituent identity .
Physical and Crystallographic Properties
Table 3: Crystallographic Data and Solubility
Key Observations :
- Chlorine and methyl substituents in the 2-chlorophenyl analog result in a higher molecular weight and altered crystal packing (triclinic vs. monoclinic) compared to the parent compound .
- Solubility differences may arise from substituent polarity; methoxy or chlorine groups could enhance solubility in polar aprotic solvents.
Preparation Methods
Classical Condensation Reactions
One of the most common approaches to synthesize imidazolidine derivatives, including 1,3-dibenzyl-2-phenylimidazolidine, involves the condensation of diamines with aldehydes or ketones. In particular, the reaction of N,N-dibenzylethylenediamine with benzaldehyde under controlled conditions leads to the formation of the target compound via cyclization.
Mechanism : The primary amine groups of the diamine react with the carbonyl group of benzaldehyde to form an imine intermediate, which subsequently undergoes intramolecular cyclization to yield the imidazolidine ring.
Reaction Conditions : Typically carried out in solvents such as dichloromethane or ethanol, often under reflux or microwave-assisted heating to enhance reaction rates and yields.
Yields : Reported yields range from moderate to high (41–89%), depending on the exact conditions and substituents used.
Microwave-Assisted Synthesis
Microwave irradiation has been employed as an efficient method to accelerate the synthesis of imidazolidine derivatives.
Advantages : Reduced reaction time (seconds to minutes), improved yields (up to 85%), and cleaner reaction profiles compared to conventional heating.
Procedure : For example, hydantoin derivatives reacted with ammonium acetate in acetic acid under microwave irradiation for 40–60 seconds yielded imidazolidine products efficiently.
Example : The synthesis of bis(3-arylimidazolidinyl-1)methanes was achieved via condensation of N-arylethylenediamines with excess formaldehyde using microwave heating.
Cyclization of Urea Derivatives with Phenylglyoxal
A more specific preparation route for this compound involves the reaction of 1,3-dibenzylurea with phenylglyoxal monohydrate.
Reaction Monitoring : The conversion process has been monitored by ^1H NMR spectroscopy, showing the formation of an intermediate diol followed by cyclization to the imidazolidine product.
Catalysis : Chiral phosphoric acid catalysts have been used to promote the reaction in CDCl_3 solvent at room temperature, with conversion monitored over 24–48 hours.
| Time (hours) | Conversion (%) of Phenylglyoxal (13a) | Conversion (%) of 1,3-Dibenzylurea (14a) | Product Formation (%) (17a) |
|---|---|---|---|
| 0 | 100 | 100 | 0 |
| 0.25 | 75 | 75 | 25 |
| 1 | 50 | 50 | 50 |
| 24 | ~0 | ~0 | ~100 |
Data adapted from NMR monitoring studies
Halogenation and Subsequent Cyclization (Industrial Scale)
A patented industrial process describes the preparation of phenylimidazolidine derivatives, which can be adapted for this compound synthesis.
Step 1: Selective Bromination of an amino precursor using N-bromosuccinimide in solvents like dimethylacetamide at 0–20°C.
Step 2: Reaction with Hydantoin Derivatives in solvents such as triglyme, dimethylsulfoxide, or dimethylacetamide at elevated temperatures (130–160°C, preferably 155°C) under reflux for ~18 hours.
Workup : The reaction mixture is cooled, washed with ammonium hydroxide and water, and purified by recrystallization or chromatographic techniques.
Yields and Purity : High yields are reported with purified products obtained as clear powders after careful washing and drying.
| Step | Conditions | Notes |
|---|---|---|
| Bromination | N-bromosuccinimide, DMAc, 0–20°C | Selective para-bromination |
| Cyclization | Hydantoin derivative, triglyme, 155°C, 18 h | Reflux under inert atmosphere |
| Workup | Ammonium hydroxide, water, 20°C | Multiple washing steps |
| Purification | Recrystallization from isopropanol | Final product isolation |
Alternative Methods: Sono-Synthesis and Conventional Heating
Sono-Synthesis : Ultrasonic irradiation has been applied to synthesize imidazolidine-2-thione derivatives, offering advantages in reaction time and yield compared to conventional methods.
Conventional Heating : Traditional reflux methods remain viable, often requiring longer reaction times but simpler setups.
These methods provide flexibility depending on available equipment and scale.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages |
|---|---|---|---|---|
| Classical Condensation | N,N-Dibenzylethylenediamine + benzaldehyde | Reflux in organic solvents | 41–89 | Simple, well-established |
| Microwave-Assisted Synthesis | Hydantoin + ammonium acetate + formaldehyde | Microwave irradiation (40–60 s) | 80–85 | Fast, high yield |
| Cyclization with Phenylglyoxal | 1,3-Dibenzylurea + phenylglyoxal + chiral catalyst | Room temp, CDCl3, 24–48 h | Up to ~100 | High selectivity, monitored by NMR |
| Industrial Halogenation Route | Amino precursor + N-bromosuccinimide + hydantoin derivative | 0–20°C bromination; 130–160°C cyclization | High | Scalable, industrially viable |
| Sono-Synthesis | Various amino and hydantoin derivatives | Ultrasonic irradiation | Moderate to high | Reduced time, green chemistry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
